molecular formula C18H15N3O4S B2535381 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 868375-97-7

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No. B2535381
CAS RN: 868375-97-7
M. Wt: 369.4
InChI Key: ZCNIFCHWMONLJZ-HNENSFHCSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has an allyl group, a methoxy group, and a nitrobenzamide group attached to it. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzo[d]thiazole ring, which is aromatic and therefore contributes to the compound’s stability. The electron-withdrawing nitro group could potentially influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Therapeutic Applications and Biological Activities

  • Hypoglycemic and Hypolipidemic Activities : Compounds containing thiazolidinedione rings, similar to the functional groups in the target compound, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These molecules showed significant reductions in blood glucose, total cholesterol (CHL), and triglyceride (TG) levels in animal models, suggesting their potential in managing type-2 diabetes and associated lipid disorders (Mehendale-Munj, Ghosh, Ramaa, 2011).

  • Antiviral Properties : Thiazolides, a class that shares a structural resemblance to the queried compound, have shown effectiveness against hepatitis B virus replication. These findings highlight the potential of thiazolide-like compounds in antiviral therapy, particularly for diseases like hepatitis B (Stachulski et al., 2011).

  • Anticancer and Apoptotic Effects : Research into thiazolides has uncovered their ability to induce apoptosis in colorectal tumor cells. The mechanism involves interaction with specific cellular targets, suggesting the potential use of similar compounds in cancer therapy, especially for colon carcinoma (Brockmann et al., 2014).

  • Antimicrobial Activities : Benzothiazole derivatives, which are structurally related to the target compound, have been explored for their antimicrobial properties. These studies have found that certain derivatives exhibit significant antibacterial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Desai, Rajpara, Joshi, 2013).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it were being used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are explosive, although this would also depend on the compound’s specific structure .

Future Directions

Future research could potentially explore the properties and applications of this compound in more detail. For example, it could be interesting to investigate its potential uses in medicinal chemistry, given that many benzo[d]thiazole derivatives have biological activity .

properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-3-11-20-16-14(25-2)5-4-6-15(16)26-18(20)19-17(22)12-7-9-13(10-8-12)21(23)24/h3-10H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIFCHWMONLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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